

solubility and stability of KRAS G12C inhibitor 13 for research

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Compound of Interest

Compound Name: KRAS G12C inhibitor 13

Cat. No.: B12296535 Get Quote

Application Notes and Protocols: KRAS G12C Inhibitor 13

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Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The glycine to cysteine substitution at codon 12 (G12C) is a common oncogenic mutation. KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy. These inhibitors act by covalently binding to the mutant cysteine residue, thereby locking the KRAS protein in an inactive state and inhibiting downstream pro-proliferative signaling pathways.[1] This document provides detailed information and protocols regarding the solubility and stability of a specific research compound, KRAS G12C inhibitor 13.

KRAS G12C inhibitor 13 is a potent inhibitor of the KRAS G12C mutant.[2] For researchers, understanding its solubility and stability is critical for the design and execution of reliable in vitro and in vivo experiments.

Physicochemical Properties

A summary of the known physicochemical properties of **KRAS G12C inhibitor 13** is presented below. It is important to note that there appear to be multiple compounds referred to as "**KRAS**



G12C inhibitor **13**" in the public domain. The data presented here corresponds to the compound with CAS Number 2230873-96-6.

Property	Value	Source
Molecular Formula	C25H19CIFN3O2S	[3]
Molecular Weight	479.95 g/mol	[3]
CAS Number	2230873-96-6	[2][3]
Appearance	Solid	[3]
IC50 (KRAS G12C)	0.883 μΜ	[2]
IC50 (p-ERK, MIA PaCA-2 cells)	5.9 μΜ	[2]
IC50 (p-ERK, A549 cells)	>100 μM	[2]

Solubility Data

Specific quantitative solubility data for **KRAS G12C inhibitor 13** in various solvents is not readily available in the public domain. However, vendor information suggests that it may be soluble in organic solvents such as DMSO.[4] Researchers must determine the solubility in their specific aqueous and organic solvent systems. The following table should be populated by the end-user based on experimental determination.



Solvent	Temperature (°C)	Method	Solubility (mg/mL)	Solubility (mM)
DMSO	25	(User Defined)	(User Determined)	(User Determined)
Ethanol	25	(User Defined)	(User Determined)	(User Determined)
PBS (pH 7.4)	25	(User Defined)	(User Determined)	(User Determined)
Water	25	(User Defined)	(User Determined)	(User Determined)

Stability Information

The stability of **KRAS G12C inhibitor 13** is crucial for ensuring the accuracy and reproducibility of experimental results. Stability can be affected by temperature, light, and pH.

Storage Recommendations:

- Solid Form: Store at -20°C for long-term storage (up to 3 years). Can be stored at 4°C for up to 2 years. The product is stable at room temperature for several days, which is suitable for shipping.[4]
- In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[4]

Stability Profile (User Determined): The following table should be completed by the researcher to establish a detailed stability profile in their experimental systems.



Condition	Solvent	Duration	% Purity Remaining	Degradation Products
-20°C	DMSO	(User Defined)	(User Determined)	(User Determined)
4°C	DMSO	(User Defined)	(User Determined)	(User Determined)
25°C (Room Temp)	DMSO	(User Defined)	(User Determined)	(User Determined)
37°C	Cell Culture Media	(User Defined)	(User Determined)	(User Determined)

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

This protocol provides a high-throughput method for estimating the kinetic solubility of **KRAS G12C inhibitor 13** in aqueous buffers.[5]

Materials:

- KRAS G12C inhibitor 13
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microplate (clear bottom)
- Microplate reader with nephelometry or turbidity reading capabilities

Procedure:

• Prepare a 10 mM stock solution of **KRAS G12C inhibitor 13** in 100% DMSO.



- Create a serial dilution of the stock solution in DMSO in a 96-well plate.
- Transfer a small volume (e.g., 2 μL) of each dilution to a new 96-well plate containing the aqueous buffer (e.g., 198 μL PBS) to achieve the final desired concentrations.
- Mix the solutions thoroughly and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).
- Measure the turbidity of each well using a microplate nephelometer or a plate reader capable
 of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650
 nm).
- The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol 2: Determination of Thermodynamic Solubility by HPLC

This protocol outlines the "shake-flask" method to determine the equilibrium or thermodynamic solubility, which is considered the gold standard.[5]

Materials:

- KRAS G12C inhibitor 13
- Selected solvent (e.g., PBS, pH 7.4)
- High-performance liquid chromatography (HPLC) system with a suitable column and detector
- Shaker or rotator
- Centrifuge
- Calibrated analytical balance

Procedure:



- Add an excess amount of solid KRAS G12C inhibitor 13 to a known volume of the solvent in a sealed vial.
- Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, centrifuge the suspension to pellet the undissolved solid.
- Carefully collect the supernatant and filter it through a 0.22 μm filter to remove any remaining solid particles.
- Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

Protocol 3: Solution Stability Assessment by HPLC

This protocol is designed to evaluate the stability of **KRAS G12C inhibitor 13** in a specific solvent over time.

Materials:

- KRAS G12C inhibitor 13
- Solvent of interest (e.g., DMSO, cell culture medium)
- HPLC system
- Incubator or water bath

Procedure:

- Prepare a solution of KRAS G12C inhibitor 13 in the chosen solvent at a known concentration.
- Aliquot the solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, 25°C, 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.

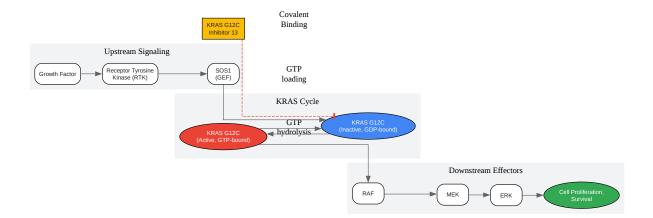


- Analyze the sample by HPLC to determine the remaining concentration of the parent compound.
- The stability is expressed as the percentage of the initial concentration remaining at each time point.

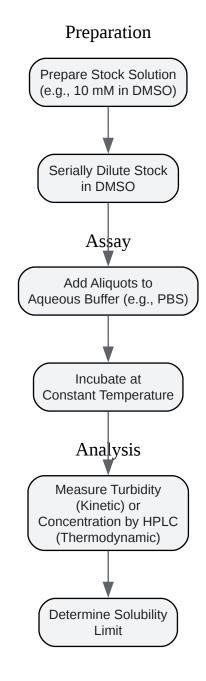
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the KRAS signaling pathway and a general workflow for solubility assessment.









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